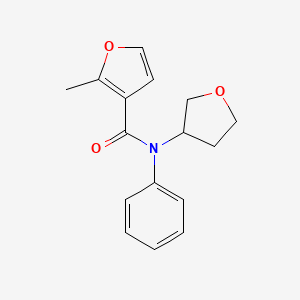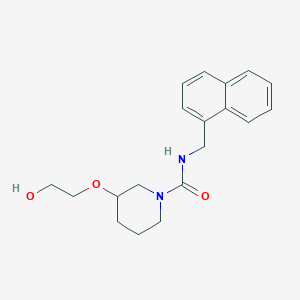![molecular formula C11H10N4O3S2 B7677923 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)
3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for drug development, particularly for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole involves the inhibition of several key enzymes and pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential applications in drug development, this compound has also been studied for its biochemical and physiological effects. Several studies have investigated its toxicity and pharmacokinetics, as well as its effects on various organs and tissues in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole in lab experiments is its unique structure and properties, which make it a promising candidate for drug development. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole. One area of focus is the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, as well as its toxicity and pharmacokinetics in humans. Finally, there is a need for more research on the mechanism of action of this compound, particularly its effects on key enzymes and pathways involved in cancer cell growth and survival.
Synthesemethoden
The synthesis of 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole involves several steps, including the reaction of 2-methyl-1,2,4-triazole with chlorosulfonyl isocyanate, followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde and ammonium acetate. This method has been optimized to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole make it a promising candidate for drug development. Several studies have investigated its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-15-11(12-7-13-15)20(16,17)6-8-5-9(18-14-8)10-3-2-4-19-10/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNRHZHYTZOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)
![4-[(4-Chloro-3-fluorophenyl)methylsulfonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7677865.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)
![4-[2-(4-methoxyphenyl)ethylsulfonyl]-2H-triazole](/img/structure/B7677886.png)


![[1-(2,2-difluoroethyl)pyrazol-3-yl]-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7677899.png)
![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)


![N-methyl-2-oxo-N-prop-2-ynyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B7677929.png)
![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)
![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)
